molecular formula C21H26O4 B5091247 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde

4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde

カタログ番号 B5091247
分子量: 342.4 g/mol
InChIキー: QGWNIAGJVIQQNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde, also known as Ipragliflozin, is a drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels due to insulin resistance or inadequate insulin secretion. Ipragliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and lower blood glucose levels.

作用機序

4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden inhibits the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, ipragliflozin promotes the excretion of glucose in the urine, leading to lower blood glucose levels. This mechanism of action is independent of insulin secretion and insulin resistance, making ipragliflozin a unique therapeutic option for the treatment of type 2 diabetes.
Biochemical and physiological effects:
4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has been shown to have several biochemical and physiological effects in patients with type 2 diabetes. It reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion. This results in lower blood glucose levels, improved insulin sensitivity, and enhanced beta-cell function. 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden also promotes weight loss and improves lipid metabolism by reducing triglyceride and LDL cholesterol levels.

実験室実験の利点と制限

4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has several advantages for lab experiments, including its unique mechanism of action, which is independent of insulin secretion and insulin resistance. This makes it a useful tool for studying the pathophysiology of type 2 diabetes and for testing new therapeutic approaches. However, ipragliflozin also has some limitations, including its specificity for SGLT2 and potential off-target effects on other transporters.

将来の方向性

There are several future directions for research on ipragliflozin, including its potential use in combination with other therapies for type 2 diabetes, such as insulin and glucagon-like peptide 1 (GLP-1) receptor agonists. 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden may also have potential applications in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Further research is needed to fully understand the long-term safety and efficacy of ipragliflozin and to explore its potential cardiovascular and renal benefits.

合成法

4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden can be synthesized by several methods, including the reaction of 4-chloro-3-methoxybenzaldehyde with 3-isopropylphenol, followed by the reaction of the resulting product with 4-(bromomethyl)-1-butanol and sodium hydroxide. The final product is obtained by the reaction of the intermediate with 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose and trifluoroacetic acid.

科学的研究の応用

4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to significantly reduce HbA1c levels, fasting plasma glucose levels, and body weight in patients with type 2 diabetes. Moreover, it has been found to improve insulin sensitivity, beta-cell function, and lipid metabolism. 4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyden has also been investigated for its potential cardiovascular and renal benefits in patients with type 2 diabetes.

特性

IUPAC Name

3-methoxy-4-[4-(3-propan-2-ylphenoxy)butoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-16(2)18-7-6-8-19(14-18)24-11-4-5-12-25-20-10-9-17(15-22)13-21(20)23-3/h6-10,13-16H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNIAGJVIQQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Isopropylphenoxy)butoxy]-3-methoxybenzaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。